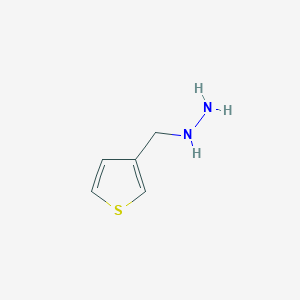

1-(Thiophen-3-ylmethyl)hydrazine

描述

Significance of Hydrazine (B178648) Derivatives in Modern Chemical Science

Hydrazine (N₂H₄) and its organic derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. This feature imparts unique chemical properties, making them indispensable reagents and synthons in synthetic chemistry. nih.govrsc.org As bifunctional nucleophiles, hydrazines are key precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as pyrazoles and triazoles, through condensation reactions with electrophilic partners. nih.gov The utility of hydrazine derivatives extends significantly into materials science and medicinal chemistry. They are foundational components in the development of pharmaceuticals, agrochemicals, and foaming agents for polymers. nih.govguidechem.comepa.gov In pharmacology, the hydrazine scaffold is present in numerous bioactive agents, including drugs for treating infections and hypertension. nih.govresearchgate.net

The Role of Thiophene (B33073) Moieties in Heterocyclic Chemistry and Their Synthon Capabilities

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged" structure in medicinal chemistry. chemical-suppliers.eubuyersguidechem.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to improved pharmacokinetic profiles and enhanced biological activity in drug candidates. derpharmachemica.com Thiophene is more reactive than benzene in electrophilic substitution reactions, facilitating the introduction of various functional groups onto the ring. klamar-reagent.com Furthermore, thiophene derivatives serve as versatile synthons in organic synthesis, participating in metalation and cross-coupling reactions to build more complex molecular architectures. klamar-reagent.comnih.gov This reactivity has been harnessed to create a multitude of compounds with applications ranging from anti-inflammatory and antimicrobial agents to advanced materials like conducting polymers. chemical-suppliers.eunih.gov

Current Research Trajectories for Thiophene-Substituted Hydrazine Architectures

The combination of a thiophene ring and a hydrazine functional group within the same molecule creates a synthon with significant potential. Current research often focuses on using these molecules as building blocks for more complex heterocyclic systems. A primary trajectory involves the condensation of thiophene-based hydrazines with aldehydes and ketones to form hydrazones. nih.govsmolecule.comresearchgate.net These thiophene-hydrazone derivatives are not merely intermediates but are frequently the targets of investigation themselves, exhibiting a wide range of biological activities. smolecule.comnih.gov Researchers are actively exploring these scaffolds for applications in medicinal chemistry, including the development of novel anticancer and antimicrobial agents. smolecule.comnih.govmdpi.com The synthetic strategy often involves a modular approach, where different substituted thiophenes and carbonyl compounds are combined to create libraries of derivatives for biological screening. nih.gov

Delineation of Research Scope and Objectives for 1-(Thiophen-3-ylmethyl)hydrazine Investigations

While the broader class of thiophene-hydrazines is an active area of study, specific research focused exclusively on this compound is not extensively documented in publicly available literature. The primary objective for future investigations into this specific molecule would be to characterize its fundamental chemical properties and explore its utility as a synthetic intermediate.

A logical starting point for research would be the development and optimization of a reliable synthetic route. A plausible method involves the nucleophilic substitution of a suitable precursor, such as 3-(bromomethyl)thiophene, with hydrazine. smolecule.com Once synthesized, key research objectives would include:

Full Spectroscopic Characterization: Detailed analysis using NMR, IR, and mass spectrometry to confirm its structure and establish a reference dataset.

Reactivity Profiling: Investigating its reaction with various electrophiles, particularly aldehydes and ketones, to synthesize a series of novel 1-(thiophen-3-ylmethyl)hydrazone derivatives.

Exploration as a Heterocyclic Precursor: Utilizing the hydrazine moiety to construct more complex ring systems, such as pyrazoles or triazoles, which are known to possess significant biological activity.

The following data table outlines the computed chemical properties for this compound, providing a baseline for future experimental verification.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1016741-21-1 | chemicalbook.com |

| Molecular Formula | C₅H₈N₂S | chemicalbook.com |

| Molecular Weight | 128.19 g/mol | chemicalbook.com |

| IUPAC Name | (thiophen-3-ylmethyl)hydrazine | chemicalbook.com |

| Monoisotopic Mass | 128.040819 g/mol | PubChem |

Detailed Research Findings

As specific research on this compound is limited, this section details the established chemistry of closely related analogues and the expected reactivity of the title compound. The synthesis of its direct precursor, 3-(bromomethyl)thiophene, is well-documented, proceeding from the bromination of 3-methylthiophene.

The primary reaction of interest for this compound is its condensation with carbonyl compounds. This reaction forms a hydrazone, a compound containing a C=N-N linkage. This transformation is a cornerstone of hydrazine chemistry and is widely used to create new molecular scaffolds. For example, the reaction between this compound and an aldehyde (R-CHO) would be expected to yield the corresponding (E)-1-((thiophen-3-yl)methylene)hydrazine derivative.

The characterization of such products is typically achieved through standard spectroscopic methods. The table below presents representative, though hypothetical, spectral data for a simple hydrazone derived from this compound and a generic aldehyde, illustrating the type of data that would be collected in a research setting.

Table 2: Illustrative Spectroscopic Data for a Generic 1-(Thiophen-3-ylmethyl)hydrazone

| Analysis Type | Expected Observation |

|---|---|

| ¹H NMR | Signals corresponding to thiophene ring protons, a singlet for the methylene (B1212753) (CH₂) bridge, peaks for the hydrazone proton (CH=N), and signals from the 'R' group of the aldehyde. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene ring, the methylene bridge, the imine carbon (C=N), and the carbons of the 'R' group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (if a secondary amine is formed), C-H stretching (aromatic and aliphatic), C=N stretching of the imine, and C-S stretching of the thiophene ring. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the calculated mass of the hydrazone product. |

Structure

3D Structure

属性

IUPAC Name |

thiophen-3-ylmethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-7-3-5-1-2-8-4-5/h1-2,4,7H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKUUAAXWSYRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602764 | |

| Record name | [(Thiophen-3-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016741-21-1 | |

| Record name | [(Thiophen-3-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Thiophen 3 Ylmethyl Hydrazine and Analogous Structures

Fundamental Synthetic Approaches to Hydrazine (B178648) Scaffolds

The construction of the hydrazine scaffold is a foundational aspect of synthesizing compounds like 1-(Thiophen-3-ylmethyl)hydrazine. Two primary pathways are commonly employed: nucleophilic substitution and condensation reactions.

Nucleophilic Substitution Pathways for Hydrazine Derivatives

Nucleophilic substitution is a versatile method for forming carbon-nitrogen bonds, which is central to the synthesis of substituted hydrazines. rsc.org In this approach, a hydrazine or a protected hydrazine derivative acts as the nucleophile, attacking an electrophilic carbon center. For the synthesis of this compound, this would typically involve the reaction of a thiophen-3-ylmethyl halide (e.g., chloride or bromide) with hydrazine hydrate or a protected hydrazine.

A common strategy involves the use of protected hydrazines, such as di-tert-butyl hydrazine-1,2-dicarboxylate, to control the regioselectivity and prevent over-alkylation. The reaction proceeds via an SN2 mechanism, where the hydrazine nitrogen displaces the leaving group on the methylene (B1212753) carbon of the thiophene (B33073) precursor. Subsequent deprotection under acidic conditions yields the desired product. A similar approach has been successfully used in the flow synthesis of various hydrazine derivatives, including di-tert-butyl 1-(benzo[b]thiophen-2-ylmethyl)hydrazine-1,2-dicarboxylate, highlighting the viability of this method for thiophene-containing structures. rsc.org

Table 1: Examples of Nucleophilic Substitution for Hydrazine Synthesis

| Nucleophile | Electrophile | Product | Reference |

|---|---|---|---|

| Di-tert-butyl hydrazine-1,2-dicarboxylate | Benzo[b]thiophen-2-ylmethyl alcohol (activated) | di-tert-butyl 1-(benzo[b]thiophen-2-ylmethyl)hydrazine-1,2-dicarboxylate | rsc.org |

Condensation Reactions Involving Hydrazine Hydrate

Condensation reactions represent another major route to hydrazine derivatives. These reactions typically involve the formation of a hydrazone by reacting a carbonyl compound (an aldehyde or a ketone) with hydrazine hydrate. mdpi.com While not a direct route to this compound, this method is crucial for synthesizing related hydrazone derivatives which can be further modified.

For instance, thiophene-3-carbaldehyde can react with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction of the C=N double bond would then yield this compound. This two-step approach offers an alternative to direct alkylation and can be advantageous depending on the availability of starting materials and the desired purity of the final product. The synthesis of various hydrazide-hydrazone derivatives from heterocyclic aldehydes and ketones is well-documented in the literature. mdpi.comnih.govekb.eg

Specific Strategies for this compound Synthesis

Building upon the fundamental principles, specific strategies can be devised for the efficient synthesis of this compound.

Design and Proposed Pathways for Thiophen-3-ylmethyl Integration

Several synthetic pathways can be proposed for the integration of the thiophen-3-ylmethyl group with a hydrazine moiety.

Pathway A: Direct Alkylation

This is the most straightforward approach, involving the reaction of 3-(halomethyl)thiophene with an excess of hydrazine hydrate. However, this method can suffer from a lack of selectivity, leading to the formation of di- and tri-substituted hydrazines. A more controlled variation of this pathway utilizes a protected hydrazine, as previously discussed.

Pathway B: Reductive Amination of Thiophene-3-carbaldehyde

This two-step pathway begins with the formation of a hydrazone from thiophene-3-carbaldehyde and hydrazine hydrate. The resulting hydrazone is then reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to yield this compound. This method allows for greater control over the final product and is often used in the synthesis of complex hydrazine derivatives.

Pathway C: From Thiophene-3-carboxylic Acid Derivatives

Thiophene-3-carboxylic acid can be converted to the corresponding acid chloride or ester. Reaction with hydrazine hydrate would then yield the hydrazide, thiophene-3-carbohydrazide. hhu.de Subsequent reduction of the carbonyl group of the hydrazide, for instance using a strong reducing agent like lithium aluminum hydride, would furnish the target molecule.

Considerations of Regioselectivity and Stereochemistry in Formation

For the synthesis of this compound, the primary regioselectivity concern is to ensure the formation of the mono-substituted hydrazine. As mentioned, using a large excess of hydrazine or employing a protected hydrazine can mitigate the formation of polysubstituted products.

Stereochemistry is not a factor in the synthesis of this compound itself, as there are no chiral centers in the molecule. However, for analogous structures with stereocenters, the choice of synthetic route and reagents would be critical in controlling the stereochemical outcome. For instance, the reduction of a chiral hydrazone could lead to the formation of diastereomers, and the choice of reducing agent could influence the diastereomeric ratio.

Advancements in Sustainable Synthesis: Green Chemistry Principles Applied to Thiophene-Hydrazine Systems

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. nih.gov For the synthesis of thiophene-hydrazine systems, several green chemistry approaches can be considered.

Catalytic methods, particularly those using non-toxic and abundant metals, are also a focus of green chemistry. For instance, catalytic hydrogenation for the reduction of hydrazones is a greener alternative to the use of stoichiometric metal hydride reagents. The development of flow synthesis methodologies, as demonstrated for some hydrazine derivatives, can also contribute to a more sustainable process by improving reaction control, reducing reaction times, and enabling easier scale-up. rsc.org

Table 2: Green Chemistry Approaches in Heterocyclic Synthesis

| Green Chemistry Principle | Application in Thiophene-Hydrazine Synthesis |

|---|---|

| Use of safer solvents | Employing water or ethanol in condensation reactions. mdpi.com |

| Atom economy | Designing one-pot or multicomponent reactions for thiophene ring formation. nih.gov |

| Catalysis | Utilizing catalytic hydrogenation for the reduction of C=N bonds. |

Modern Reaction Techniques: Flow Chemistry and Microwave-Assisted Synthesis for Enhanced Efficiency

The synthesis of this compound and its analogs is increasingly benefiting from modern reaction technologies that offer significant advantages over traditional batch methods. Flow chemistry and microwave-assisted synthesis have emerged as powerful tools for enhancing reaction efficiency, reducing reaction times, improving safety profiles, and increasing product yields. These techniques are particularly valuable in the synthesis of heterocyclic compounds, which are often key components in medicinal chemistry and materials science.

Flow Chemistry Approaches

Continuous flow chemistry offers a paradigm shift in the synthesis of hydrazine derivatives. This methodology involves pumping reagents through a network of tubes or channels, where mixing and reaction occur in a continuous stream. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and scalability.

A notable example of a flow synthesis applicable to analogous structures is the deoxygenation of alcohols to produce hydrazine derivatives. rsc.org While a specific flow synthesis for this compound has not been detailed in the literature, a plausible and efficient route can be extrapolated from the synthesis of similar compounds, such as di-tert-butyl 1-(benzo[b]thiophen-2-ylmethyl)hydrazine-1,2-dicarboxylate. rsc.org

This analogous synthesis involves the reaction of the corresponding alcohol with a hydrazine derivative precursor in a continuous flow system. The setup typically consists of syringe pumps to introduce the reactants into a microreactor or a packed-bed reactor, where the reaction takes place at a controlled temperature. The product stream then continuously flows out for collection and subsequent purification.

Hypothetical Flow Synthesis of a this compound Precursor:

| Parameter | Value |

| Reactant A | (Thiophen-3-yl)methanol |

| Reactant B | Di-tert-butyl azodicarboxylate (DBAD) |

| Reagent | Triphenylphosphine (PPh₃) |

| Solvent | Acetonitrile (CH₃CN) |

| Flow Rate | 0.1 - 1.0 mL/min |

| Temperature | 25 - 100 °C |

| Reactor Type | Packed-bed or microreactor |

| Residence Time | 5 - 30 minutes |

| Hypothetical Yield | 70 - 90% |

This continuous process minimizes the handling of potentially hazardous reagents and allows for safe operation at elevated temperatures and pressures, which can significantly accelerate reaction rates. The scalability of flow synthesis is another key advantage, enabling the production of larger quantities of the target compound without the need for significant process redevelopment.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions directly and efficiently. This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner product profiles compared to conventional heating methods. The application of microwave synthesis is particularly beneficial for the formation of heterocyclic rings and for various functional group transformations. ijpsjournal.com

The synthesis of hydrazone derivatives, which are closely related to hydrazines, has been successfully achieved using microwave irradiation. For instance, the condensation of hydrazides with aldehydes to form N'-benzylidene hydrazides has been shown to be highly efficient under solvent-free microwave conditions, with reaction times as short as 8-10 minutes. researchgate.net

Based on these precedents, a microwave-assisted approach for the final step in a potential synthesis of this compound, such as the deprotection of a protected precursor, or for the synthesis of its derivatives, is highly feasible.

Hypothetical Microwave-Assisted Synthesis of a Thiophene-based Hydrazone:

| Parameter | Value |

| Reactant A | Thiophene-3-carbaldehyde |

| Reactant B | Hydrazine hydrate or a substituted hydrazine |

| Catalyst | Acetic acid (catalytic amount) |

| Solvent | Ethanol or solvent-free |

| Microwave Power | 100 - 300 W |

| Temperature | 80 - 150 °C |

| Reaction Time | 2 - 15 minutes |

| Hypothetical Yield | 85 - 95% |

The rapid and uniform heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating, leading to faster and more efficient reactions. This is particularly advantageous for the synthesis of libraries of analogous structures for screening purposes in drug discovery. The precise temperature control available in modern microwave reactors also helps to minimize the formation of byproducts.

Chemical Reactivity and Transformation Pathways of 1 Thiophen 3 Ylmethyl Hydrazine

Reactivity Profile of the Hydrazine (B178648) Functional Group

The hydrazine moiety (-NHNH₂) is a potent nucleophile and a redox-active center, making it the primary site for a variety of chemical reactions. Its reactivity is fundamental to the synthetic utility of 1-(Thiophen-3-ylmethyl)hydrazine.

The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, rendering it strongly nucleophilic. This characteristic allows it to readily attack electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. This condensation reaction is a cornerstone of hydrazine chemistry and proceeds via a nucleophilic addition-elimination mechanism to form a stable C=N double bond, resulting in a hydrazone.

The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting (Thiophen-3-ylmethyl)hydrazone is a versatile intermediate that serves as a precursor for further transformations, including cyclization and reduction reactions. The formation of these hydrazones can often be achieved in high yield by refluxing the hydrazine with the corresponding carbonyl compound in a suitable solvent like ethanol.

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product Name | Typical Reaction Conditions |

| Acetone | 1-(Propan-2-ylidene)-2-(thiophen-3-ylmethyl)hydrazine | Ethanol, catalytic acid, reflux |

| Benzaldehyde | 1-(Benzylidene)-2-(thiophen-3-ylmethyl)hydrazine | Ethanol, reflux, 2-6 hours |

| Cyclohexanone | 1-(Cyclohexylidene)-2-(thiophen-3-ylmethyl)hydrazine | Ethanol, catalytic acid, reflux |

| 4-Nitrobenzaldehyde | 1-(4-Nitrobenzylidene)-2-(thiophen-3-ylmethyl)hydrazine | Ethanol, reflux, 2-6 hours |

The hydrazine functional group can undergo both oxidation and reduction. Oxidation of monosubstituted hydrazines like this compound with mild oxidizing agents can lead to the formation of a diazene (B1210634) (also known as a diimide). These diazenes (R-N=NH) are often unstable intermediates. They can subsequently lose a molecule of nitrogen gas (N₂) to generate a carbocation or radical at the methylene (B1212753) bridge, or they may dimerize to form more stable tetrazene compounds. The chemical oxidation of some hydrazine derivatives has been shown to proceed through diazenium (B1233697) ion intermediates. nih.gov

Conversely, the hydrazine group can be reduced to the corresponding primary amine. This transformation is synthetically useful for accessing 1-(Thiophen-3-yl)methanamine. A common method involves the reduction of the corresponding hydrazone derivative. For instance, the Wolff-Kishner reduction, which utilizes strong base and high temperatures, converts a hydrazone to a methylene group, but milder methods using reagents like sodium borohydride (B1222165) can reduce the C=N bond of a hydrazone, which after hydrolysis can yield the primary amine.

Reactivity Characteristics of the Thiophen-3-yl Moiety

The thiophene (B33073) ring is an electron-rich aromatic system, more so than benzene (B151609), making it susceptible to electrophilic attack. The position of substitution on the ring is influenced by both the inherent reactivity of the thiophene nucleus and the directing effects of the substituent.

Thiophene undergoes electrophilic aromatic substitution (SEAr) reactions more readily than benzene. pearson.comyoutube.com The positions adjacent to the sulfur atom (C2 and C5) are the most nucleophilic and thus the most reactive towards electrophiles. The substituent at the 3-position, a methylhydrazine group (-CH₂NHNH₂), is an electron-donating group. Through its inductive effect, it activates the thiophene ring towards electrophilic attack.

As an activating group, it directs incoming electrophiles to the ortho (C2 and C4) and para (C5) positions. Given the intrinsic high reactivity of the C2 and C5 positions of the thiophene ring, electrophilic substitution is strongly favored at these sites over the C4 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield primarily a mixture of the 2- and 5-substituted isomers. Studies on similar phenylhydrazine (B124118) systems have shown that the aromatic ring attached to the nitrogen is strongly activated towards electrophilic substitution. mdpi.com

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Reagents | Expected Major Products (Isomers) |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 1-((2-Nitrothiophen-3-yl)methyl)hydrazine and 1-((5-Nitrothiophen-3-yl)methyl)hydrazine |

| Bromination | Br⁺ | Br₂/FeBr₃ | 1-((2-Bromothiophen-3-yl)methyl)hydrazine and 1-((5-Bromothiophen-3-yl)methyl)hydrazine |

| Acylation | RCO⁺ | RCOCl/AlCl₃ | 1-((2-Acetylthiophen-3-yl)methyl)hydrazine and 1-((5-Acetylthiophen-3-yl)methyl)hydrazine |

| Thiocyanation | SCN⁺ | KSCN/NBS | 1-((2-Thiocyanatothiophen-3-yl)methyl)hydrazine and 1-((5-Thiocyanatothiophen-3-yl)methyl)hydrazine |

While less common under standard synthetic conditions, the thiophene ring itself can participate in rearrangement and ring-opening reactions. These transformations typically require specific and often harsh conditions, such as interaction with strong organometallic reagents or high temperatures. For example, certain low-valent metal complexes can insert into the C-S bond of the thiophene ring, leading to ring-expansion products. Desulfurization is another known transformation pathway for thiophenes, often requiring transition metal catalysts or powerful reducing agents. These reactions are part of the broader chemistry of the thiophene nucleus but are not considered a typical reactivity pathway for this compound unless specifically targeted.

Intramolecular Cyclization and Formation of Novel Heterocyclic Systems

A particularly valuable aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization, leading to the formation of new, fused heterocyclic systems. These reactions often proceed by first converting the hydrazine into a hydrazone, which then acts as the precursor for the cyclization step.

A prominent example is the Fischer Indole Synthesis , a classic reaction that converts arylhydrazones into indoles under acidic conditions. thermofisher.comwikipedia.orgbyjus.com An analogous reaction can be envisioned for hydrazones derived from this compound. After formation of the hydrazone with an aldehyde or ketone, acid catalysis would promote tautomerization to an ene-hydrazine. This intermediate can then undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization onto the thiophene ring and subsequent elimination of ammonia (B1221849) to yield a thieno-fused pyrrole (B145914) system, such as a thieno[3,2-b]pyrrole or thieno[2,3-c]pyrrole derivative. nih.govorganic-chemistry.org

Another powerful cyclization strategy is the Pictet-Spengler reaction . wikipedia.orgjk-sci.com The classic reaction involves the cyclization of a β-arylethylamine with a carbonyl compound. While this compound is not a β-arylethylamine, its derivatives can undergo analogous intramolecular electrophilic cyclizations. For example, a hydrazone formed from this compound could, under acidic conditions, form a cationic intermediate that attacks the electron-rich C2 or C4 position of the thiophene ring. nrochemistry.com There are precedents for Pictet-Spengler-type reactions being used to construct thieno-fused diazepinone rings, demonstrating the feasibility of such cyclizations onto a thiophene core. researchgate.netmdpi.com These intramolecular reactions provide a powerful route to complex heterocyclic scaffolds from a relatively simple starting material. nih.govnih.gov

Construction of Fused Thiophene-Containing Ring Systems

The synthesis of fused thiophene-containing ring systems, such as thieno[3,2-c]pyridazines, can be achieved through multi-step reaction sequences that may involve intermediates derived from thiophene precursors. A general strategy involves the condensation of a hydrazine derivative with a suitable dicarbonyl compound integrated into a thiophene framework. For instance, the synthesis of thieno[3,2-c]pyridazine (B12973980) has been accomplished through the condensation of hydrazine with methyl 2-(5-methoxycarbonyl-3-oxotetrahydro-2-thienyl)acetate, which is a product of a Dieckmann condensation. rsc.org This resulting intermediate can then undergo sequential reduction and oxidation to yield the final fused heterocyclic system. rsc.org While this specific example does not start directly from this compound, it illustrates a plausible pathway where a suitably functionalized thiophene could be elaborated to include a dicarbonyl moiety, which could then react with the hydrazine portion of this compound to form a fused system.

Another approach to fused thiophene systems involves the intramolecular cyclization of appropriately substituted thiophene derivatives. For example, thieno[2,3-c]pyridazines have been synthesized from 4-cyano-5,6-dimethylpyridazin-3(2H)-thione, which is then alkylated and cyclized to form the thieno[2,3-c]pyridazine (B12981257) core. nih.gov

Synthesis of Thiophene-Bridged Polyheterocyclic Compounds (e.g., Triazoles, Pyrazoles, Oxadiazoles)

The thiophen-3-ylmethyl group can act as a bridge, linking the thiophene core to other heterocyclic rings like triazoles, pyrazoles, and oxadiazoles. The synthesis of these bridged compounds typically involves the reaction of the hydrazine moiety of this compound with appropriate precursors.

Pyrazoles:

The Knorr pyrazole (B372694) synthesis and related methods are widely used for the construction of pyrazole rings. These reactions involve the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comnih.gov In the context of this compound, its reaction with a 1,3-dicarbonyl compound would be expected to yield a pyrazole with a thiophen-3-ylmethyl substituent on one of the nitrogen atoms. The regioselectivity of this reaction can sometimes be an issue, potentially leading to a mixture of isomers. mdpi.com The general reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A variety of pyrazole derivatives containing a thiophene moiety have been synthesized, highlighting the utility of this structural motif. nih.govmdpi.com For example, pyrazole-thiophene hybrids have been prepared through the reaction of chalcone-type compounds with phenylhydrazine. mdpi.com

Triazoles:

The synthesis of 1,2,4-triazoles often proceeds from hydrazide or thiosemicarbazide (B42300) intermediates. For instance, reacting a carbohydrazide (B1668358) with an isothiocyanate yields a thiosemicarbazide, which can then be cyclized in the presence of a base to form a 1,2,4-triazole-3-thione. chemistryjournal.net To apply this to this compound, it would first need to be converted to the corresponding carbohydrazide. This could be achieved by reacting it with an acylating agent, followed by cyclization with a suitable reagent.

Alternatively, 1,2,4-triazoles can be synthesized by reacting hydrazides with nitriles or amidines. nih.gov

Oxadiazoles:

1,3,4-Oxadiazoles are commonly synthesized through the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.govnih.govorganic-chemistry.orgthieme-connect.de Starting from this compound, one could envision a two-step process where it is first acylated to form an N'-(thiophen-3-ylmethyl)hydrazide. This intermediate could then be further acylated and cyclized, or reacted with an aldehyde to form an acylhydrazone, which is then oxidized to the oxadiazole. Another route involves the reaction of a hydrazide with carbon disulfide in a basic medium to form a 1,3,4-oxadiazole-2-thione. nih.gov

The following table summarizes the general synthetic approaches for these heterocyclic systems that could be adapted for use with this compound.

| Heterocycle | General Precursors | General Reaction Conditions |

| Pyrazole | 1,3-Dicarbonyl compounds | Condensation, often with acid or base catalysis, followed by dehydration. |

| 1,2,4-Triazole | Isothiocyanates, Nitriles, Amidines | Formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization. Condensation with nitriles or amidines. |

| 1,3,4-Oxadiazole | Acylating agents, Aldehydes, Carbon disulfide | Formation of a diacylhydrazine followed by cyclodehydration. Formation of an acylhydrazone followed by oxidative cyclization. Reaction with carbon disulfide in base. |

Elucidation of Reaction Mechanisms for this compound Transformations

The formation of pyrazoles from hydrazines and 1,3-dicarbonyl compounds proceeds through the initial nucleophilic attack of the hydrazine on one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. The resulting five-membered ring then eliminates a molecule of water to form the stable, aromatic pyrazole ring. The regioselectivity of the initial attack can influence the final substitution pattern of the pyrazole.

The synthesis of 1,2,4-triazoles from thiosemicarbazides involves the initial formation of the thiosemicarbazide by the reaction of a hydrazide with an isothiocyanate. This intermediate then undergoes base-catalyzed intramolecular cyclization. The mechanism involves the deprotonation of a nitrogen atom, followed by nucleophilic attack on the thione carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the triazole ring.

The formation of 1,3,4-oxadiazoles via the cyclodehydration of 1,2-diacylhydrazines typically requires a strong dehydrating agent. The mechanism involves the protonation of one of the carbonyl oxygens, followed by intramolecular nucleophilic attack by the other carbonyl oxygen. Subsequent elimination of water leads to the formation of the oxadiazole ring. In the case of oxidative cyclization of acylhydrazones, the mechanism is believed to involve the formation of a radical or a cationic intermediate which then undergoes cyclization.

Spectroscopic and Structural Elucidation of 1 Thiophen 3 Ylmethyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific experimental NMR data for 1-(Thiophen-3-ylmethyl)hydrazine has been found in the surveyed literature.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Detailed ¹H NMR spectra, including chemical shifts (δ) and coupling constants (J) for the protons on the thiophene (B33073) ring, the methylene (B1212753) bridge, and the hydrazine (B178648) functional group of this compound, are not available in published research.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Published ¹³C NMR data, which would identify the chemical shifts of the distinct carbon environments within the thiophene ring and the methylene group of this compound, could not be located.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Mapping

There is no available information on the application of 2D NMR techniques such as Correlation Spectroscopy (COSY) or Heteronuclear Single Quantum Coherence (HSQC) to map the proton-proton and proton-carbon connectivities within the this compound molecule.

Vibrational Spectroscopy

Specific vibrational spectra for this compound are not present in the accessible literature.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

While some synthesis documents may mention characterization by IR spectroscopy, the actual FT-IR spectrum, detailing the characteristic absorption bands for N-H stretching of the hydrazine group, C-H and C=C stretching of the thiophene ring, and CH₂ bending modes for this compound, is not publicly documented.

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis

No FT-Raman spectroscopic data for this compound, which would provide complementary information on the vibrational modes of the molecule, particularly for the non-polar bonds, has been found.

Further experimental research is required to determine and publish the spectroscopic profile of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, valuable information about the compound's elemental composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺), with the chemical formula C₅H₉N₂S⁺, is calculated to be 129.0486. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the compound's elemental composition.

For instance, in the analysis of a related complex hydrazine derivative, di-tert-butyl 1-((4-bromothieno[2,3-c]pyridin-2-yl)methyl)hydrazine-1,2-dicarboxylate, HRMS was used to confirm its elemental composition. The calculated mass for its protonated form, C₁₈H₂₅BrN₃O₄S⁺, was 458.0744, and the experimentally found mass was 458.0748, demonstrating the high accuracy of this technique rsc.org.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Molecular Formula | Species | Calculated Exact Mass |

| C₅H₈N₂S | [M+H]⁺ | 129.0486 |

This table presents the theoretical exact mass for the protonated form of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical compounds in a sample and then identifies them based on their mass spectra. For a compound like this compound, GC-MS can be employed to assess its purity by detecting any potential impurities.

Hydrazine and its derivatives can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. A common strategy to overcome this is derivatization, for example, by reacting the hydrazine with a ketone like acetone to form a more volatile and stable hydrazone nih.govresearchgate.net.

The mass spectrum of this compound, upon electron ionization, would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely involve the characteristic cleavage of the benzylic C-N bond, leading to the formation of a stable thiophen-3-ylmethyl cation (m/z 97) as a prominent peak. Other fragments could arise from the loss of ammonia (B1221849) (NH₃) or further fragmentation of the thiophene ring.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion |

| 128 | [C₅H₈N₂S]⁺ (Molecular Ion) |

| 97 | [C₅H₅S]⁺ (Thiophen-3-ylmethyl cation) |

| 31 | [CH₅N]⁺ (Hydrazinylmethyl cation) |

This table outlines a hypothetical fragmentation pattern for this compound based on common fragmentation pathways.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis

Electronic Absorption (UV-Vis) Spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for identifying chromophores, which are the parts of a molecule responsible for its color.

The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the thiophene ring. Thiophene and its simple derivatives typically exhibit strong absorption bands in the UV region, generally below 300 nm, corresponding to π → π* electronic transitions within the aromatic ring. The presence of the methylhydrazine substituent on the thiophene ring may cause a slight shift in the absorption maximum (λmax) and an increase in the molar absorptivity. Studies on related thiophene-containing compounds, such as those used in the spectrophotometric determination of hydrazines, have shown characteristic absorption maxima that are influenced by the specific substituents and their electronic effects on the thiophene chromophore semanticscholar.orgresearchgate.net.

Table 3: Expected UV-Vis Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Type of Transition |

| Thiophene Ring | ~230-260 | π → π* |

This table presents the anticipated UV-Vis absorption characteristics for the thiophene chromophore in this compound.

Elemental Analysis (CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values serves as strong evidence for the compound's empirical formula and purity. For a new compound to be considered pure, the experimentally found elemental percentages are generally expected to be within ±0.4% of the calculated values nih.gov.

For this compound, with the molecular formula C₅H₈N₂S, the theoretical elemental composition has been calculated.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical % |

| Carbon (C) | 46.84 |

| Hydrogen (H) | 6.29 |

| Nitrogen (N) | 21.85 |

| Sulfur (S) | 25.02 |

This table shows the theoretical elemental composition of this compound.

Computational Chemistry and Theoretical Investigations of 1 Thiophen 3 Ylmethyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These computational methods allow for the prediction of various molecular properties from first principles.

Density Functional Theory (DFT) for Optimized Geometries and Energetic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By utilizing functionals such as B3LYP and a suitable basis set like 6-311++G(d,p), the optimized molecular geometry of 1-(Thiophen-3-ylmethyl)hydrazine can be determined. This process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

The energetic properties, such as the total energy and the heat of formation, can also be calculated, offering insights into the thermodynamic stability of the molecule. These parameters are essential for understanding the compound's behavior in chemical reactions.

Table 1: Calculated Energetic Properties of this compound

| Property | Value |

| Total Energy | Value |

| Heat of Formation | Value |

| Dipole Moment | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the hydrazine (B178648) moiety, while the LUMO would be distributed over the entire molecule. The energy gap can be calculated using the results from DFT computations.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Molecular Electrostatic Potential (MESP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MESP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent regions of positive potential, prone to nucleophilic attack.

In the MESP map of this compound, the regions around the nitrogen atoms of the hydrazine group and the sulfur atom of the thiophene ring are expected to show a negative electrostatic potential, making them likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the hydrazine group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack.

In Silico Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict the spectroscopic properties of molecules, which is invaluable for the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational Simulation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method implemented within DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical calculations can aid in the assignment of experimental NMR signals and confirm the proposed molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound

| Atom | Predicted Chemical Shift (ppm) |

| Specify Proton/Carbon | Value |

| Specify Proton/Carbon | Value |

| Specify Proton/Carbon | Value |

Note: The atoms and values in this table are illustrative and would be determined from specific GIAO-DFT calculations.

Theoretical Derivation of Vibrational Spectra (IR, Raman)

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| Value | N-H stretch |

| Value | C-H stretch (thiophene) |

| Value | C=C stretch (thiophene) |

| Value | C-N stretch |

| Value | C-S stretch |

Note: The values in this table are illustrative and would be determined from specific DFT frequency calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation are fundamental to understanding the three-dimensional structure and dynamic properties of this compound. These methods allow for the exploration of its conformational possibilities and how it behaves in a simulated environment.

Conformational analysis is a crucial computational technique used to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers that separate them. The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. Knowledge of this landscape is essential for understanding a molecule's physical, chemical, and biological properties, as these are often dictated by the most stable or biologically active conformers.

For flexible molecules like this compound, which possesses several rotatable bonds—notably the C-C bond linking the thiophene ring to the methyl group and the C-N and N-N bonds of the hydrazine moiety—multiple low-energy conformations can exist. Theoretical studies on similar structures, such as hydrazine, have shown that the dihedral angle is a critical parameter, with the equilibrium conformation having a dihedral angle of approximately 95°. The barriers to rotation are also significant, with syn and anti rotational barriers calculated to be 12.0 and 1.6 kcal/mol, respectively nih.gov.

The energy landscape of a molecule is typically explored by systematically rotating dihedral angles and calculating the potential energy at each step. This process identifies energy minima, which correspond to stable conformers, and saddle points, which are the transition states between them. While specific studies on the conformational analysis of this compound are not extensively available, data from related hydrazine derivatives illustrate the principles. Computational methods like Density Functional Theory (DFT) are often employed for these calculations, providing reliable geometric parameters.

Table 1: Illustrative Rotational Energy Barriers for a Related Hydrazine Derivative

| Dihedral Angle | Potential Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 12.0 | Syn (Eclipsed) |

| 95° | 0.0 | Gauche (Equilibrium) |

Note: Data is illustrative and based on theoretical calculations for the parent hydrazine molecule to demonstrate the concept of an energy landscape.

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its flexibility, conformational changes, and interactions with its environment, such as solvent molecules. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are calculated by solving Newton's equations of motion.

For this compound, MD simulations can reveal how the thiophene ring and the hydrazine group move relative to each other over time. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein. The simulations can also show the formation and breaking of intramolecular hydrogen bonds, which can stabilize certain conformations.

Furthermore, MD simulations are invaluable for studying solvent interactions. By placing the molecule in a simulated box of solvent (e.g., water), one can observe how solvent molecules arrange themselves around the solute and mediate its conformational dynamics. Studies on the solvation of lignin, another complex organic molecule, have shown that solvents like methanol and ethanol can favorably solvate the molecule, leading to more extended conformations. This is due to the entropy gain from displacing solvent molecules from a surface, which promotes adsorption. All-atom MD simulations can quantify these interactions and reveal the influence of different solvents on the molecule's behavior.

In Silico Studies of Molecular Interactions and Binding Affinities

In silico studies, particularly molecular docking, are essential computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking algorithms explore the possible binding poses of a ligand within the active site of a receptor and estimate the binding affinity for each pose. The binding affinity is often expressed as a docking score, with lower (more negative) values typically indicating a more favorable interaction. These scores are calculated based on a scoring function that approximates the free energy of binding, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Thiophene and hydrazone derivatives have been the subject of numerous in silico studies against various biological targets. For instance, novel thiophene-hydrazone compounds have been investigated as potential inhibitors of enzymes like COX-2 and 5-LOX, which are relevant in cancer and inflammation. In one such study, docking scores for thiophene-hydrazone derivatives against the 5-LOX enzyme ranged from -5.98 to -6.17 kcal/mol mdpi.com. These studies often reveal key interactions, such as hydrogen bonds formed by the acyl hydrazone group with specific amino acid residues like GLN363 mdpi.com.

The binding affinity of a compound is a critical parameter, and computational methods can provide valuable predictions. For example, in a virtual screening campaign to identify inhibitors for EHMT2, docking scores for promising compounds were in the range of -7.5 to -10.7 kcal/mol mdpi.com. The analysis of these docked complexes revealed that both hydrogen bonding and hydrophobic interactions were crucial for binding mdpi.com.

Although specific docking studies for this compound are not detailed in the literature, the general principles derived from studies on related thiophene derivatives are applicable. The thiophene ring can participate in hydrophobic and π-stacking interactions, while the hydrazine moiety is a potent hydrogen bond donor and acceptor. These features suggest that this compound could exhibit significant binding affinities for various protein targets.

Table 2: Example Docking Scores and Interactions for Structurally Related Thiophene-Hydrazone Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene-Hydrazone | 5-LOX | -6.17 | GLN363 | mdpi.com |

| Thiophene-Hydrazone | 5-LOX | -6.09 | - | mdpi.com |

| Thiophene-Hydrazone | 5-LOX | -5.98 | - | mdpi.com |

| Pyrimidine Derivative | EHMT2 | -10.7 | Asp1083, Ser1084, Asp1088 | mdpi.com |

Note: This table presents data from studies on various thiophene and hydrazine-containing compounds to illustrate the application of in silico methods. The specific interactions and scores are dependent on the exact ligand and protein target.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrazine |

| Lignin |

| Methanol |

Catalytic Applications of 1 Thiophen 3 Ylmethyl Hydrazine and Its Derivatives

Investigation of Homogeneous and Heterogeneous Catalytic Potentials

While direct catalytic applications of 1-(thiophen-3-ylmethyl)hydrazine are not extensively documented, the inherent chemical functionalities of its constituent thiophene (B33073) and hydrazine (B178648) moieties suggest a significant potential for both homogeneous and heterogeneous catalysis. Thiophene and its derivatives are known to participate in various catalytic systems, often influencing the electronic properties and stability of the catalyst.

In the realm of heterogeneous catalysis , thiophene-based materials have shown promise. For instance, covalent triazine frameworks incorporating bithiophene units have been developed as efficient, metal-free heterogeneous photocatalysts. rsc.org These materials leverage the extended π-conjugation and the presence of sulfur atoms to enhance visible light absorption and promote charge separation, which are crucial for photocatalytic activity. rsc.org Such frameworks have demonstrated high conversion rates and selectivity in the oxidative coupling of amines and exhibit excellent stability and recyclability. rsc.org The principle of incorporating thiophene units to tune the electronic and photophysical properties of a solid support could be applied to systems involving this compound, potentially by immobilizing it or its derivatives onto a solid matrix.

For homogeneous catalysis , the hydrazine moiety in this compound offers coordination sites for metal ions. Hydrazine and its derivatives are well-established ligands in coordination chemistry and can stabilize various transition metal complexes that are active catalysts for a range of organic transformations. While specific studies on this compound as a ligand in homogeneous catalysis are yet to be reported, the broader class of hydrazine derivatives is known to be crucial in the synthesis of various heterocyclic compounds and other organic molecules.

The catalytic potential of such compounds can be inferred from related systems. For example, the condensation of 3-thienaldehyde with hydrazine results in the formation of hydrazones, a reaction that can be catalyzed by an acid. rsc.org This highlights the reactivity of the functional groups present in molecules that combine both thiophene and hydrazine characteristics.

Role as Anode Catalysts in Electrochemical Processes, Particularly Hydrazine Electro-oxidation in Fuel Cells

Direct hydrazine fuel cells (DHFCs) represent a promising technology for power generation due to the high energy density of hydrazine and the potential for high power output. The efficiency of DHFCs is heavily reliant on the performance of the anode catalyst, which facilitates the hydrazine oxidation reaction (HOR). While noble metals like platinum have been traditionally used, research is actively exploring more abundant and cost-effective alternatives.

Thiophene-containing organic molecules have emerged as a potential class of metal-free anode catalysts for hydrazine electro-oxidation. Studies on benzofused tricyclic heterocyclic derivatives have shown that these organic compounds can act as efficient catalysts for the HOR in alkaline media. researchgate.net The electrocatalytic activity of these molecules is attributed to their unique electronic structures which can facilitate the electron transfer processes involved in hydrazine oxidation. For instance, a benzofuran derivative featuring an α,β-unsaturated dicyano group has demonstrated a remarkably high current density of 38.70 mA/cm², underscoring the potential of tailored organic structures in this application. mdpi.com

Conversely, the presence of a thiophene ring in some organic molecules has been suggested to potentially reduce catalytic efficiency for hydrazine electro-oxidation. It is theorized that the sulfur atom in the thiophene ring can donate electron density, which may decrease the electrophilicity of the molecule and hinder its effective interaction with hydrazine. mdpi.com This suggests that the specific electronic environment of the thiophene ring and its interplay with other functional groups are critical in determining the catalytic activity.

The performance of various anode catalysts for hydrazine electro-oxidation is summarized in the interactive data table below. This table includes data for both metal-based and organic catalysts to provide a comparative overview.

| Catalyst | Substrate/Support | Current Density (mA/cm²) | Conditions |

|---|---|---|---|

| Benzofuran Derivative (4A) | Glassy Carbon Electrode | 38.70 | 1 M KOH + 0.5 M N₂H₄ |

| Benzofused Tricyclic Heterocyclic Derivative (5) | - | 38.32 | 1 M KOH + 0.5 M N₂H₄ |

| 2-isopropyl-5-methylphenyl-4-oxo-4-(5-(p-tolylethynyl)thiophen-2-yl)butanoate | - | 3.66 | - |

| Nickel | - | Up to 617 mW/cm² (Power Density) | 4 M Hydrazine Hydrate, 1 M KOH |

| Iron | Porous Nickel | 100 | 3 M N₂H₄ in 5 M KOH, 60°C |

While there is no direct experimental data for this compound as an anode catalyst, its structure, which combines an electron-rich thiophene ring with a reactive hydrazine group, presents an interesting candidate for future investigation in the field of hydrazine electro-oxidation.

Design Principles for Optimized Catalytic Activity of Thiophene-Hydrazine Systems

The design of efficient catalysts based on thiophene-hydrazine systems requires a deep understanding of the structure-activity relationships that govern their performance. Several key principles can be outlined for optimizing their catalytic activity.

Tuning Electronic Properties : The electronic nature of the thiophene ring is a critical parameter. The introduction of electron-withdrawing or electron-donating substituents on the thiophene ring can modulate the electron density at the catalytic active site. For instance, in the context of electrocatalysis, this can influence the adsorption of reactants and the kinetics of electron transfer. Computational studies, such as Density Functional Theory (DFT), can be employed to predict how different substituents on the thiophene ring affect the electronic structure and reactivity of the molecule. organic-chemistry.org

Modification of the Hydrazine Moiety : The reactivity of the hydrazine group can be tailored by substitution. N-alkylation or N-arylation of the hydrazine can influence its nucleophilicity and coordination properties, which is particularly relevant for applications in homogeneous catalysis where the molecule acts as a ligand.

Steric Control : The steric environment around the active site can play a crucial role in determining the selectivity of a catalyst. In heterogeneous systems, the immobilization of thiophene-hydrazine derivatives on a support can be designed to control the accessibility of the active sites. For example, incorporating these molecules into the pores of materials like covalent organic frameworks (COFs) can create a size- and shape-selective catalytic environment.

Enhancing Adsorption and Mass Transport : For heterogeneous catalysts, particularly in applications like fuel cells, efficient adsorption of the fuel (e.g., hydrazine) and transport of reactants and products are vital. The design of porous catalyst architectures with high surface area and well-defined pore structures can maximize the number of accessible active sites and facilitate mass transport. The inclusion of thiophene units in COFs has been shown to create materials with large surface areas and tunable porosity.

Synergistic Effects : Combining the thiophene-hydrazine moiety with other functional materials can lead to synergistic enhancements in catalytic activity. For example, supporting these organic molecules on conductive materials like carbon nanotubes or graphene can improve charge transfer in electrocatalytic applications.

A summary of design strategies for thiophene-based materials is presented in the table below.

| Design Principle | Strategy | Potential Application |

|---|---|---|

| Electronic Tuning | Substitution on the thiophene ring | Electrocatalysis, Homogeneous Catalysis |

| Steric Hindrance | Immobilization in porous supports (e.g., COFs) | Selective Catalysis |

| Enhanced Adsorption | Creation of high surface area materials | Heterogeneous Catalysis, Fuel Cells |

| Synergistic Effects | Combination with conductive supports or co-catalysts | Electrocatalysis |

Mechanistic Insights into Catalytic Reaction Cycles

Understanding the mechanistic pathways of catalytic reactions is fundamental to the design of more efficient catalysts. For thiophene-hydrazine systems, the reaction mechanisms will be highly dependent on the specific application.

In the context of hydrazine decomposition or electro-oxidation , the reaction mechanism is complex and can proceed through multiple pathways. On the surface of a catalyst, hydrazine decomposition can be initiated by the scission of either the N-N bond or an N-H bond. Density functional theory (DFT) studies on the decomposition of hydrazine on an Iridium (Ir) catalyst surface have identified three potential catalytic mechanisms: an intramolecular reaction between hydrazine molecules, an intramolecular reaction between co-adsorbed amino groups, and hydrazine dehydrogenation assisted by co-adsorbed amino groups. rsc.org These studies suggest that the process preferentially starts with the cleavage of the N-N bond. rsc.org

N₂H₄ + 4OH⁻ → N₂ + 4H₂O + 4e⁻

The catalytic cycle on an anode surface would involve the adsorption of hydrazine, followed by sequential dehydrogenation and oxidation steps, ultimately leading to the formation of dinitrogen gas. The specific intermediates and the rate-determining step would depend on the nature of the catalyst. For an organic catalyst like a derivative of this compound, the thiophene moiety could play a role in stabilizing radical intermediates or facilitating electron transfer through its conjugated π-system.

A proposed general mechanism for the catalytic decomposition of hydrazine involves the following key steps:

Adsorption : The hydrazine molecule adsorbs onto the active site of the catalyst.

Activation : The catalyst facilitates the weakening and eventual cleavage of either an N-H or the N-N bond.

Intermediate Formation : A series of intermediate species, such as N₂H₃•, N₂H₂, and NH₂, are formed on the catalyst surface.

Product Formation : The intermediates react further to form the final products, which are typically nitrogen (N₂), ammonia (B1221849) (NH₃), and hydrogen (H₂).

Desorption : The products desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.

Analytical Applications of 1 Thiophen 3 Ylmethyl Hydrazine and Its Derivatives

Utilization as a Derivatization Agent in Spectrophotometric and Chromatographic Analytical Methods

The hydrazine (B178648) moiety (-NHNH₂) is a well-established functional group for chemical derivatization in analytical chemistry. Hydrazines readily react with aldehydes and ketones to form stable hydrazone derivatives. nih.gov This reaction is fundamental to many spectrophotometric and chromatographic methods for the quantification of carbonyl-containing analytes. The formation of a hydrazone often introduces a chromophore or fluorophore into the analyte molecule, enhancing its detectability by UV-Vis or fluorescence spectroscopy.

For instance, hydrazine and its derivatives are used to determine the presence of aldehydes and ketones in various samples, including environmental and food chemistry. nih.gov A prominent example is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms brightly colored 2,4-dinitrophenylhydrazones, allowing for straightforward spectrophotometric analysis. nih.gov In high-performance liquid chromatography (HPLC), derivatization with reagents like dansyl hydrazine is employed to introduce a fluorescent tag, significantly lowering the detection limits for aldehydes and ketones.

In the context of 1-(Thiophen-3-ylmethyl)hydrazine , the hydrazine group would be expected to undergo similar condensation reactions. The thiophene (B33073) ring, while not as strong a chromophore as the dinitrophenyl group, does absorb in the UV region and could contribute to the molar absorptivity of the resulting hydrazone. A study on the determination of propellant-grade hydrazines utilized a thiophene-containing enone, 1,1,1-trifluoro-4-(3-thienyl)but-3-en-2-one, as a derivatizing agent for gas chromatography (GC) and GC-MS analysis. sciforum.net This demonstrates the utility of the thiophene scaffold in creating stable derivatives for chromatographic separation and detection. sciforum.net

Table 1: Examples of Hydrazine Derivatives in Analytical Derivatization

| Derivatizing Agent | Analyte Class | Analytical Method | Purpose of Derivatization |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | Spectrophotometry, HPLC | Introduction of a chromophore |

| Dansyl Hydrazine | Aldehydes, Ketones | HPLC with Fluorescence Detection | Introduction of a fluorophore for enhanced sensitivity |

| 2-Hydrazino-1-methylpyridine (HMP) | Steroids (e.g., DHT) | LC-MS/MS | Enhanced ionization efficiency and sensitivity |

| 1,1,1-Trifluoro-4-(3-thienyl)but-3-en-2-one | Hydrazines | GC, GC-MS | Formation of stable, volatile derivatives for GC analysis |

Applications in the Selective Detection and Quantification of Specific Analytes

The selectivity of an analytical method often hinges on the specific reactivity of the derivatizing agent or sensor molecule. While no studies have specifically employed This compound for the selective detection of an analyte, its structure suggests potential for such applications. The reactivity of the hydrazine group can be tailored by the electronic properties of the substituent, in this case, the thiophen-3-ylmethyl group.

A notable example of selective detection involves a GC-MS method for determining hydrazine and monomethylhydrazine. This method uses 1,1,1-trifluoro-4-(3-thienyl)but-3-en-2-one for derivatization. An advantage highlighted in this study is the selective detection of hydrazine in a mixture, as 1,1-dimethylhydrazine (B165182) does not react with this particular thiophene derivative. sciforum.net This underscores the potential for designing thiophene-hydrazine reagents with specific selectivities.

Furthermore, a spectrophotometric method for hydrazine determination was developed based on its derivatization with 2,4-dinitrochlorobenzene, followed by a condensation reaction with p-dimethylaminobenzaldehyde. nih.gov This multi-step derivatization allowed for the selective quantification of hydrazine in boiler feed water. nih.gov

Development of Chemical Sensors Based on Thiophene-Hydrazine Scaffolds

The field of chemical sensors has seen significant contributions from thiophene-containing molecules due to their versatile electronic and optical properties. researchgate.net The combination of a thiophene ring with a hydrazine or hydrazone moiety can create effective chemosensors for various analytes, particularly metal ions.

A recently developed dual-functional chemosensor based on a thiophene hydrazide derivative demonstrated the ability to act as a colorimetric sensor for Cu²⁺ and a fluorescent "turn-on" sensor for Al³⁺. nih.gov The sensor exhibited high selectivity and sensitivity, with detection limits in the nanomolar range. nih.gov The binding of the metal ions to the thiophene hydrazide scaffold resulted in a distinct and measurable optical response. nih.gov

Another area of application is in the detection of toxic substances. For example, thin films of poly(3-hexylthiophene) have been investigated as ultrasensitive chemical sensors for hydrazine and monomethylhydrazine vapors, crucial for monitoring in environments where these substances are used as rocket fuels. researchgate.net While this does not involve This compound as the sensor molecule, it highlights the synergy between the thiophene core and the detection of hydrazines.

Table 2: Examples of Thiophene-Based Chemical Sensors

| Sensor Compound | Analyte(s) | Sensing Principle | Key Feature |

| Thiophene Hydrazide Derivative | Cu²⁺, Al³⁺ | Colorimetric and Fluorimetric | Dual-functional with high selectivity and sensitivity |

| Poly(3-hexylthiophene) | Hydrazine, Monomethylhydrazine | Chemiresistive | Ultrasensitive detection of vapors |

| Pyrene Chalcone Derivative with Thiophene | Hydrazine | Ratiometric Fluorescence | Fast response and applicability in real water samples |

Role in Environmental Monitoring and Chemical Analysis Protocols

The analytical methods developed using hydrazine and thiophene derivatives play a crucial role in environmental monitoring. Hydrazine itself is a significant environmental pollutant due to its toxicity. lookchem.com Consequently, sensitive and selective methods are required for its detection in various environmental matrices.

Hydrazine reagents are widely used as derivatizing agents for the determination of aldehydes and ketones, which are common environmental pollutants. nih.gov Standardized methods, such as those from the Environmental Protection Agency (EPA) and the National Institute for Occupational Safety and Health (NIOSH), often rely on derivatization with compounds like DNPH for air and water analysis.

While there are no established protocols that specifically name This compound , the principles of existing methods could be adapted. For instance, a method for determining hydrazine in polluted soil was developed using 5-nitro-2-furaldehyde (B57684) as a derivatizing agent, followed by spectrophotometric analysis. The development of new thiophene-based derivatizing agents, potentially including This compound , could lead to alternative or improved analytical protocols for environmental monitoring. The successful application of a thiophene hydrazide derivative for detecting metal ions in environmental water samples further supports the potential of this class of compounds in environmental analysis. nih.gov

Future Research Directions for 1 Thiophen 3 Ylmethyl Hydrazine

Exploration of Unconventional Synthetic Pathways and Reaction Conditions

The development of novel, efficient, and sustainable synthetic methods for 1-(Thiophen-3-ylmethyl)hydrazine is a primary objective for future research. While traditional methods may exist, exploring unconventional pathways can offer significant advantages in terms of yield, purity, and environmental impact.

Future investigations should focus on greener and more efficient synthetic protocols. This includes the application of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted methods, which have been shown to accelerate reaction rates and improve yields for other heterocyclic compounds. mdpi.com The use of phase transfer catalysis could also optimize reaction conditions, particularly for nucleophilic substitution reactions involving the hydrazine (B178648) moiety. mdpi.com

Furthermore, the development of continuous flow synthesis protocols represents a significant leap forward. rsc.orgrsc.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency. rsc.org A potential flow synthesis setup could involve the reaction of 3-(chloromethyl)thiophene (B1314076) with a protected hydrazine derivative in a microreactor, followed by an in-line deprotection and purification step.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction selectivity. | Optimization of solvent, temperature, and microwave power for the reaction between a thiophene-3-ylmethyl halide and hydrazine. |

| Ultrasound-Assisted Synthesis | Increased reaction rates through acoustic cavitation, potential for milder reaction conditions. | Investigating the effect of frequency and power on reaction efficiency and side-product formation. |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise process control, potential for multi-step synthesis in a single run. rsc.org | Design of microreactor systems, optimization of flow rates, residence times, and integration of in-line analysis. rsc.org |

| Green Catalysis | Use of environmentally benign catalysts (e.g., solid acids, enzymes) to replace hazardous reagents. | Screening for effective and recyclable catalysts for the key bond-forming reactions. |

Advanced Mechanistic Investigations Utilizing Isotopic Labeling and Kinetic Studies

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. Future research should employ advanced analytical techniques to elucidate these mechanisms in detail.

Isotopic labeling studies, for instance, can provide definitive evidence for bond-forming and bond-breaking steps in reactions such as cyclocondensations or derivatizations. By strategically replacing specific hydrogen, carbon, or nitrogen atoms with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the atomic pathways of a reaction using techniques like mass spectrometry and NMR spectroscopy.

Kinetic studies are equally important for quantifying reaction rates and understanding the factors that influence them. mdpi.com By systematically varying parameters like reactant concentrations, temperature, and catalyst loading, it is possible to determine the rate law and activation parameters for key transformations. This information is invaluable for optimizing reaction conditions and for computational modeling. For example, studying the kinetics of the reaction of this compound with various aldehydes and ketones to form hydrazones would provide insight into the electronic and steric effects of the substituents on the reaction rate.

Design and Development of Novel Functional Materials Incorporating this compound Scaffolds

The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel functional materials. The thiophene (B33073) unit can impart desirable electronic and optical properties, while the hydrazine group provides a versatile handle for polymerization or incorporation into larger supramolecular assemblies.

One promising area of research is the development of novel polymers. The bifunctional nature of this compound allows it to act as a monomer in polycondensation reactions. For example, reaction with diacyl chlorides or diisocyanates could yield novel polyamides or polyureas containing thiophene units in the polymer backbone. These materials could exhibit interesting thermal, mechanical, and electronic properties.